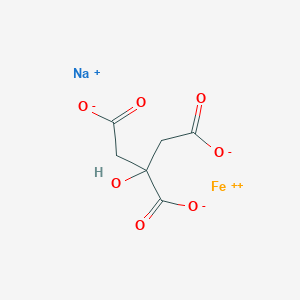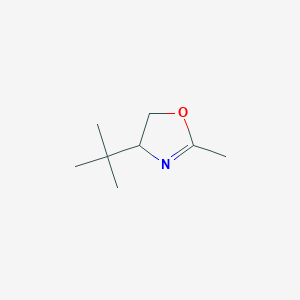
Bepotastine
Descripción general
Descripción
Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor . It belongs to the second-generation piperidine chemical class . It is a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues . Bepotastine besilate eye drops are used to treat itching of the eye caused by a condition known as allergic conjunctivitis .
Synthesis Analysis
The synthesis of Bepotastine involves engineered alcohol dehydrogenase with a hydrophobic pocket . The biocatalytic approach to prepare these bulky diaryl ketones remains challenging because of the low activity of naturally occurring alcohol dehydrogenases (ADH) . A small mutation library was constructed, and mutant seq5-D150I with a threefold increase in kcat and a low Km was obtained successfully .
Molecular Structure Analysis
The molecular formula of Bepotastine is C21H25ClN2O3 . The structure model of seq5 and seq5-D150I was constructed based on the crystal structure . A more hydrophobic binding pocket achieved enhanced affinity and activity .
Chemical Reactions Analysis
The synthetic route of Bepotastine involves a simple bioreduction and one-step chemical synthesis . The biocatalytic approach with seq5-D150I may be practical for future industrial applications .
Physical And Chemical Properties Analysis
The molecular formula of Bepotastine is C21H25ClN2O3 . The molecular weight is 388.9 g/mol .
Aplicaciones Científicas De Investigación
Treatment of Allergic Rhinitis and Urticaria
Bepotastine is a second-generation antihistamine that is widely used for the treatment of allergic rhinitis and urticaria . It works by selectively inhibiting the histamine H1 receptor and the release of leukotriene and cytokines, thereby suppressing allergic inflammatory reactions and relieving symptoms such as a runny nose or sneezing .
Pediatric Dosage Optimization
There has been research conducted to determine the optimal dosage regimen of Bepotastine in pediatric patients with allergic rhinitis or urticaria . This study used population pharmacokinetic (popPK) and physiologically based pharmacokinetic (PBPK) models to propose an optimal dosing regimen for pediatric patients .
Sustained-Release Formulation
A sustained-release tablet of Bepotastine has been developed using a design of experiment (DoE) method . This formulation is designed to be taken once daily and is biologically equivalent to the commercially available Talion® taken twice daily .
Synthesis of Key Pharmaceutical Intermediates
(S)-4-Chlorophenylpyridylmethanol, a key pharmaceutical intermediate for the synthesis of Bepotastine, has been prepared using a biocatalytic approach . This method overcomes the challenges associated with the low activity of naturally occurring alcohol dehydrogenases (ADH) .
Mecanismo De Acción
Target of Action
Bepotastine primarily targets the histamine 1 (H1) receptor . This receptor plays a crucial role in mediating allergic reactions. Bepotastine is a non-sedating, selective antagonist of the H1 receptor .
Mode of Action
Bepotastine interacts with its target, the H1 receptor, by acting as a selective antagonist . This means it binds to the H1 receptor and blocks its activation, thereby preventing the release of histamine from mast cells . It also acts as a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues . This prevents tissue damage and worsening of allergic inflammation of the conjunctiva .
Biochemical Pathways
The primary biochemical pathway affected by bepotastine is the histamine pathway . By blocking the H1 receptor, bepotastine inhibits the release of histamine from mast cells, a key event in the allergic response . This action disrupts the cascade of events that would normally lead to symptoms of an allergic reaction .
Pharmacokinetics
Bepotastine exhibits high bioavailability when administered orally . It shows minimal systemic absorption, between 1 and 1.5% in healthy adults . The main route of elimination is urinary excretion, with 75-90% of the drug excreted unchanged . These pharmacokinetic properties impact the drug’s bioavailability and therapeutic effectiveness .
Result of Action
The molecular and cellular effects of bepotastine’s action include the stabilization of mast cells and suppression of eosinophil migration into inflamed tissues . This results in the prevention of tissue damage and a reduction in the severity of allergic inflammation of the conjunctiva . In addition, bepotastine has been found to sensitize ovarian cancer cells to PARP inhibitors, highlighting its potential use in cancer therapy .
Safety and Hazards
Bepotastine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904947 | |
| Record name | Bepotastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bepotastine | |
CAS RN |
125602-71-3 | |
| Record name | Bepotastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bepotastine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bepotastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEPOTASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)












